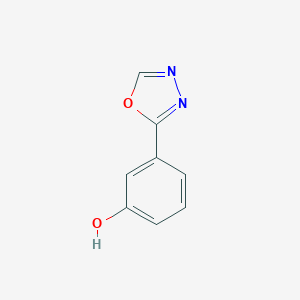

3-(1,3,4-Oxadiazol-2-yl)phénol

Vue d'ensemble

Description

3-(1,3,4-Oxadiazol-2-yl)phenol is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(1,3,4-Oxadiazol-2-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(1,3,4-Oxadiazol-2-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3,4-Oxadiazol-2-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Activité anticancéreuse

Le composé s'est révélé avoir une activité anticancéreuse potentielle. Une étude a révélé que certains analogues de ce composé présentaient une efficacité comparable dans la plage de CI50 (1 à 7 μM), comparés à la doxorubicine, un médicament de référence .

Activité antimicrobienne

Le composé a démontré une activité antimicrobienne significative. Il a été testé contre diverses bactéries Gram-positives et Gram-négatives, ainsi que des champignons. Certains dérivés portant un groupe bromo ou iodo ont présenté une très bonne activité antimicrobienne .

Potentiel antioxydant

Le composé a montré un potentiel antioxydant. Le potentiel antioxydant des dérivés synthétisés a été évalué par le test DPPH (méthode de piégeage des radicaux libres). L'acide ascorbique a été utilisé comme médicament de référence pour évaluer les propriétés antioxydantes des dérivés nouvellement synthétisés .

Activité anti-inflammatoire

Des composés contenant le motif 1,3,4-oxadiazole, tels que le "3-(1,3,4-Oxadiazol-2-yl)phénol", se sont révélés présenter des propriétés anti-inflammatoires .

Activité anticonvulsivante

Le motif 1,3,4-oxadiazole, présent dans le composé, a été associé à une activité anticonvulsivante .

Propriétés antihypertensives

Le composé a été associé à des propriétés antihypertensives, ce qui le rend potentiellement utile dans le traitement de l'hypertension artérielle .

Propriétés antivirales

Le composé s'est révélé présenter des propriétés antivirales, ce qui pourrait le rendre utile dans le traitement de diverses infections virales .

Propriétés antidiabétiques

Le composé a été associé à des propriétés antidiabétiques, ce qui indique une utilisation potentielle dans le traitement du diabète .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 3-(1,3,4-Oxadiazol-2-yl)phenol are enzymes such as thymidylate synthase , HDAC (histone deacetylase) , topoisomerase II , telomerase , and thymidine phosphorylase . These enzymes play crucial roles in various cellular processes, including DNA replication, gene expression, and cell proliferation .

Mode of Action

3-(1,3,4-Oxadiazol-2-yl)phenol interacts with its targets by inhibiting their activity . This inhibition can lead to the disruption of essential cellular processes, such as DNA replication and gene expression, thereby affecting the growth and proliferation of cells .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the activity of enzymes like thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes are involved in various pathways that contribute to cell proliferation. By inhibiting these enzymes, the compound disrupts these pathways, leading to the inhibition of cell growth .

Pharmacokinetics

It is known that the compound’s molecular weight is less than 500 , which suggests that it may have good bioavailability as it can be easily transported in the body .

Result of Action

The inhibition of the aforementioned enzymes by 3-(1,3,4-Oxadiazol-2-yl)phenol leads to a decrease in cell proliferation . This makes the compound potentially useful in the treatment of conditions characterized by abnormal cell growth, such as cancer .

Propriétés

IUPAC Name |

3-(1,3,4-oxadiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMNFUDFDBVTHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401702 | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5378-29-0 | |

| Record name | 3-(1,3,4-Oxadiazol-2-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5378-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,3,4-oxadiazol-2-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B93451.png)

![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)